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Compound of Interest

Compound Name: Lacosamide

Cat. No.: B1674222 Get Quote

Technical Support Center: Refining Patch-Clamp
Protocols for Lacosamide Studies
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers investigating the effects of Lacosamide on ion channels

using patch-clamp electrophysiology.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lacosamide on ion channels?

A1: Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels

(VGSCs).[1][2][3][4] Unlike many other antiepileptic drugs (AEDs) such as carbamazepine and

phenytoin, which primarily target fast inactivation, Lacosamide has minimal effect on the fast

inactivation process.[1][3][5][6] This selective action on slow inactivation is thought to contribute

to its efficacy in stabilizing hyperexcitable neuronal membranes and inhibiting repetitive

neuronal firing with a potentially better side-effect profile.[3][7][8]

Q2: Does Lacosamide affect other ion channels besides sodium channels?

A2: At clinically relevant concentrations, Lacosamide shows high selectivity for voltage-gated

sodium channels. Studies have shown that it does not significantly alter currents from various
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types of calcium channels (N-, P/Q-, L-, and T-type) or potassium channels (delayed rectifier or

IA type) at concentrations up to 100 μmol/L.[1][9][10]

Q3: What are the expected effects of Lacosamide on sodium channel gating properties?

A3: The primary effect of Lacosamide is a hyperpolarizing shift in the voltage-dependence of

slow inactivation.[1][5][11][12][13] This means that channels enter the slow-inactivated state at

more negative membrane potentials, reducing the number of channels available to open.

Lacosamide has been shown to have little to no effect on the voltage-dependence of activation

or fast inactivation.[1][6]

Q4: Which specific voltage-gated sodium channel subtypes are known to be affected by

Lacosamide?

A4: Lacosamide has been demonstrated to inhibit currents from several NaV subtypes,

including NaV1.3, NaV1.7, and NaV1.8, which are involved in both epilepsy and neuropathic

pain.[1]

Troubleshooting Guide
Problem 1: Inconsistent or no effect of Lacosamide on sodium channel currents.

Possible Cause 1: Inappropriate holding potential.

Troubleshooting Tip: Lacosamide's effect is state-dependent, with a stronger block at

more depolarized potentials where more channels are in the inactivated state.[14] Ensure

your holding potential is appropriate to observe the effects on slow inactivation. A holding

potential of -80 mV has been shown to enhance Lacosamide inhibition compared to a

more hyperpolarized potential like -120 mV.[14]

Possible Cause 2: Incorrect voltage protocol to assess slow inactivation.

Troubleshooting Tip: Standard protocols for fast inactivation may not reveal Lacosamide's

effects. Use a voltage protocol specifically designed to measure slow inactivation. This

typically involves a long conditioning prepulse (e.g., 5-30 seconds) to various voltages,

followed by a brief recovery period at a hyperpolarized potential (e.g., 100 ms at -120 mV)
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to allow recovery from fast inactivation, before a test pulse to measure the remaining

available current.[11][14]

Possible Cause 3: Issues with drug concentration or application.

Troubleshooting Tip: Verify the final concentration of Lacosamide in your recording

chamber. Ensure adequate perfusion and exchange of the extracellular solution. Clinically

relevant concentrations are typically in the range of 30-100 µM.[6][11]

Problem 2: High variability in the measured block by Lacosamide.

Possible Cause 1: Unstable seal resistance.

Troubleshooting Tip: A stable gigaohm seal ( >1 GΩ) is crucial for high-quality recordings.

[15] If the seal is unstable, the baseline current will drift, leading to inaccurate

measurements of drug effects. If you have difficulty forming a stable seal, try using freshly

prepared solutions, filtering your solutions, and ensuring your pipettes are clean and have

the appropriate resistance (typically 4-8 MΩ).[15][16]

Possible Cause 2: Inadequate series resistance compensation.

Troubleshooting Tip: Series resistance (Rs) can cause voltage errors, especially when

recording large currents like those from voltage-gated sodium channels.[17][18][19] This

can lead to an underestimation of the true channel kinetics and drug effects. It is

recommended to compensate for at least 80% of the series resistance. Monitor Rs

throughout the experiment and discard recordings where it changes significantly (e.g., by

more than 20%).[19]

Problem 3: Observing effects on fast inactivation.

Possible Cause: High concentration of Lacosamide or off-target effects.

Troubleshooting Tip: While Lacosamide's primary action is on slow inactivation, some

studies have reported subtle effects on fast inactivation, particularly at higher

concentrations or in specific channel subtypes.[14] If you observe significant effects on

fast inactivation, consider reducing the Lacosamide concentration. It is also important to
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compare your results with established literature for the specific channel subtype you are

studying.

Data Presentation
Table 1: Summary of Lacosamide's Effects on Voltage-Gated Sodium Channel Parameters

Parameter Effect of Lacosamide Reference

Peak Current Amplitude Reduction [1]

Voltage-Dependence of

Activation (V50Act)
No significant change [1]

Steady-State Fast Inactivation
No significant change or small

hyperpolarizing shift
[1][6][14]

Recovery from Fast

Inactivation
No significant change [1]

Steady-State Slow Inactivation
Hyperpolarizing shift in the

voltage-dependence
[1][5][11]

Entry into Slow Inactivation Enhanced [6]

Recovery from Slow

Inactivation
No significant change in rate [6]

Table 2: IC50 Values of Lacosamide for Different Sodium Channel Components

Cell Type
Current
Component

IC50 (µM) Reference

GH3 Peak (Transient) INa 78 [20]

GH3 Sustained (Late) INa 34 [20]

Neuro-2a Peak (Transient) INa 112 [20]

Neuro-2a Sustained (Late) INa 26 [20]
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Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Cell Preparation: Use cultured cells (e.g., HEK293, neuroblastoma lines) expressing the

sodium channel subtype of interest or acutely dissociated neurons.

Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH

adjusted to 7.3 with NaOH, osmolarity ~310 mOsm).

Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with

CsOH, osmolarity ~295 mOsm). Cesium is used to block potassium currents.

Pipettes: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the

internal solution.[15]

Recording:

Establish a whole-cell configuration and achieve a gigaohm seal (>1 GΩ).[15]

Set the holding potential to a hyperpolarized level (e.g., -100 mV or -120 mV) to ensure

most channels are in the resting state.

Compensate for pipette capacitance and series resistance (at least 80%).[19]

Apply voltage protocols to elicit sodium currents.

Protocol 2: Assessing the Voltage-Dependence of Slow Inactivation

Voltage Protocol:

From a holding potential of -100 mV, apply a series of 30-second conditioning prepulses

ranging from -130 mV to +10 mV in 10 mV increments.[11]

Following each prepulse, apply a brief (100 ms) hyperpolarizing pulse to -120 mV to allow

for the recovery of channels from fast inactivation.[11]
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Immediately after the recovery pulse, apply a test pulse to -10 mV to measure the peak

sodium current, representing the fraction of channels not in the slow-inactivated state.

Data Analysis:

Normalize the peak current at each prepulse potential to the maximum current obtained

(typically at the most hyperpolarized prepulses).

Plot the normalized current as a function of the prepulse potential.

Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and

the slope factor (k).

Compare the V1/2 values in the absence and presence of Lacosamide to quantify the

shift in the voltage-dependence of slow inactivation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic
Disorders - PMC [pmc.ncbi.nlm.nih.gov]

2. Lacosamide: a new approach to target voltage-gated sodium currents in epileptic
disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

3. What is the mechanism of Lacosamide? [synapse.patsnap.com]

4. pharmacyfreak.com [pharmacyfreak.com]

5. Lacosamide-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]

6. researchgate.net [researchgate.net]

7. m.youtube.com [m.youtube.com]

8. droracle.ai [droracle.ai]

9. VOLTAGE-GATED CALCIUM CHANNELS ARE NOT AFFECTED BY THE NOVEL ANTI-
EPILEPTIC DRUG LACOSAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage
Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. The investigational anticonvulsant lacosamide selectively enhances slow inactivation of
voltage-gated sodium channels -ORCA [orca.cardiff.ac.uk]

14. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-
Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]

15. docs.axolbio.com [docs.axolbio.com]

16. scientifica.uk.com [scientifica.uk.com]

17. drexel.edu [drexel.edu]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1674222?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878900/
https://pubmed.ncbi.nlm.nih.gov/19552484/
https://pubmed.ncbi.nlm.nih.gov/19552484/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lacosamide
https://pharmacyfreak.com/mechanism-of-action-of-lacosamide/
https://aesnet.org/abstractslisting/lacosamide-selectively-enhances-sodium-channel-slow-inactivation
https://www.researchgate.net/publication/5905716_The_Investigational_Anticonvulsant_Lacosamide_Selectively_Enhances_Slow_Inactivation_of_Voltage-Gated_Sodium_Channels
https://m.youtube.com/watch?v=pJbI8CJ6xUY
https://www.droracle.ai/articles/381394/what-is-the-dosing-mechanism-of-action-and-potential
https://pmc.ncbi.nlm.nih.gov/articles/PMC3178266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3178266/
https://www.researchgate.net/figure/Activation-and-inactivation-properties-of-L-type-Ca-2-channels-are-not-affected-by_fig6_51665516
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724789/
https://www.researchgate.net/figure/Lacosamide-enhances-sodium-channel-slow-inactivation-without-altering-fast-inactivation_fig3_51721575
https://orca.cardiff.ac.uk/id/eprint/99567/
https://orca.cardiff.ac.uk/id/eprint/99567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363714/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://www.scientifica.uk.com/neurowire/patching-going-terribly-10-common-problems-and-how-to-fix-them-a-guide-for-the-beginner
https://drexel.edu/~/media/Files/medicine/drexel-pdfs/labs/gao/Drexel_Gao_Lab_Series_Resistance_Compensation.ashx?la=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Series resistance compensation for whole-cell patch-clamp studies using a membrane
state estimator - PubMed [pubmed.ncbi.nlm.nih.gov]

19. scientifica.uk.com [scientifica.uk.com]

20. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Refining patch-clamp protocols to accurately measure
Lacosamide's effect on ion channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674222#refining-patch-clamp-protocols-to-
accurately-measure-lacosamide-s-effect-on-ion-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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